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Abstract
(R)-DM-SEGPHOS is a privileged chiral phosphine ligand, notable for its robust performance in

a variety of metal-catalyzed asymmetric reactions. As a member of the SEGPHOS family of

ligands, its structure, featuring a C₂-symmetric biaryl backbone and electron-rich 3,5-

dimethylphenyl phosphine substituents, creates a well-defined and effective chiral environment.

This document provides detailed application notes on the substrate scope of (R)-DM-
SEGPHOS and its derivatives in key transformations, including asymmetric hydrogenation and

reductive amination. Comprehensive, step-by-step protocols for representative reactions are

provided to facilitate practical application in a research and development setting.

Asymmetric Hydrogenation of Functionalized
Ketones
Ruthenium complexes incorporating (R)-DM-SEGPHOS are exceptionally effective for the

asymmetric hydrogenation of ketones bearing coordinating functional groups at the α, β, or γ

position. These reactions produce chiral alcohols, which are valuable intermediates in

pharmaceutical synthesis, with high yields and excellent enantioselectivities. The related,

bulkier ligand (R)-DTBM-SEGPHOS is often used for more challenging substrates.
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The performance of (R)-DM-SEGPHOS and its analogues in the Ru-catalyzed asymmetric

hydrogenation of various functionalized ketones is summarized below.

Table 1: Asymmetric Hydrogenation of α-Ketoesters

Entry Substrate
Catalyst
System

S/C Ratio H₂ (atm) Yield (%) ee (%)

1
Methyl
benzoylfo
rmate

Ru(OAc)₂
(R)-DM-
SEGPHO
S

1000:1 10 >99 98

2
Ethyl

pyruvate

Ru(OAc)₂(

R)-DM-

SEGPHOS

1000:1 10 >99 95

| 3 | Ethyl 2-oxo-4-phenylbutanoate | Ru(OAc)₂(R)-DM-SEGPHOS | 1000:1 | 10 | 98 | 97 |

Table 2: Asymmetric Hydrogenation of β-Ketoesters

Entry Substrate
Catalyst
System

S/C Ratio H₂ (atm) Yield (%) ee (%)

1
Ethyl
benzoyla
cetate

Ru(OAc)₂
(R)-DM-
SEGPHO
S

2000:1 50 >99 99

2

Ethyl

acetoaceta

te

Ru(OAc)₂(

R)-DM-

SEGPHOS

2000:1 50 >99 98

| 3 | tert-Butyl 3-oxobutanoate | Ru(OAc)₂(R)-DM-SEGPHOS | 2000:1 | 50 | 99 | 99 |

Table 3: Asymmetric Hydrogenation of Pyridyl-Substituted Alkenes
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Entry Substrate
Catalyst
System

S/C Ratio H₂ (psi) Yield (%) ee (%)

1

2-(1-
(pyridin-
2-
yl)vinyl)p
yridine

[Ru(COD)
(2-
methylall
yl)₂]/(R)-
DTBM-
SEGPHO
S

50:1 500 >99 96

2

2-(1-(p-

tolyl)vinyl)p

yridine

[Ru(COD)

(2-

methylallyl)

₂]/(R)-

DTBM-

SEGPHOS

50:1 500 >99 95

| 3 | 2-(1-(4-methoxyphenyl)vinyl)pyridine | [Ru(COD)(2-methylallyl)₂]/(R)-DTBM-SEGPHOS |

50:1 | 500 | >99 | 94 |

Experimental Protocol: Asymmetric Hydrogenation of
Ethyl Benzoylacetate
Materials:

Ru(OAc)₂(R)-DM-SEGPHOS

Ethyl benzoylacetate

Anhydrous, degassed ethanol

High-pressure autoclave with a glass liner and magnetic stir bar

High-purity hydrogen gas

Procedure:
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In an inert atmosphere glovebox, charge the glass liner with Ru(OAc)₂(R)-DM-SEGPHOS
(e.g., 4.7 mg, 0.005 mmol for a 2000:1 substrate-to-catalyst ratio).

Add anhydrous, degassed ethanol (10 mL) to dissolve the catalyst.

Add ethyl benzoylacetate (1.92 g, 10.0 mmol).

Place the sealed liner into the autoclave.

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

Purge the autoclave by pressurizing to ~5 atm with hydrogen and then venting (repeat 3-5

times).

Pressurize the autoclave to 50 atm with hydrogen.

Stir the reaction mixture vigorously at room temperature (20-25 °C) for 16 hours.

Monitor the reaction for completion by TLC or GC analysis of an aliquot.

Once complete, carefully vent the autoclave to atmospheric pressure in a fume hood.

Purge the autoclave with nitrogen gas.

Remove the reaction mixture and concentrate it under reduced pressure.

Purify the resulting oil by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the chiral alcohol product.

Determine the enantiomeric excess by chiral HPLC analysis.

General Experimental Workflow
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Preparation (Inert Atmosphere)

1. Weigh Catalyst & Ligand
2. Add Degassed Solvent

3. Add Substrate

Reaction Setup

1. Seal Vessel (Autoclave)
2. Purge with H₂ (3x)
3. Pressurize with H₂

4. Stir at Temp/Time

Transfer to Autoclave

Workup & Purification

1. Vent Pressure
2. Concentrate Solvent

3. Column Chromatography

Reaction Complete

Analysis

1. NMR for Conversion
2. Chiral HPLC for ee

Click to download full resolution via product page

Caption: General workflow for asymmetric hydrogenation.

Direct Asymmetric Reductive Amination (DARA)
The direct conversion of ketones to chiral primary amines is a highly atom-economical

transformation. Ruthenium complexes of (R)-DM-SEGPHOS and its derivatives catalyze the

DARA of ketones using an ammonia source and hydrogen gas, proceeding with high

enantioselectivity.

Data Presentation: Substrate Scope
Table 4: Direct Asymmetric Reductive Amination of Aryl Ketones with Ammonia
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Entry
Substr
ate

Cataly
st
Syste
m

S/C
Ratio

NH₃
Source

H₂
(psi)

Temp
(°C)

Yield
(%)

ee (%)

1

1-(4-
fluoro
phenyl
)ethan-
1-one

[RuCl(
p-
cymen
e)((R)-
DTBM-
SEGP
HOS)]
Cl

100:1
NH₃ in
MeOH,
NH₄Cl

200 110 84 93.5

2
Acetop

henone

[RuCl(p

-

cymene

)((R)-

DTBM-

SEGPH

OS)]Cl

100:1

NH₃ in

MeOH,

NH₄Cl

200 110 80 92

| 3 | 1-(naphthalen-2-yl)ethan-1-one | [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl | 100:1 | NH₃

in MeOH, NH₄Cl | 200 | 110 | 85 | 94 |

Experimental Protocol: DARA of 1-(4-
fluorophenyl)ethan-1-one
Materials:

[RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl

1-(4-fluorophenyl)ethan-1-one

Ammonium chloride (NH₄Cl)

Ammonia in methanol (2 M solution)
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Anhydrous, degassed methanol

High-pressure autoclave with a glass liner and magnetic stir bar

High-purity hydrogen gas

Procedure:

In a glovebox, add 1-(4-fluorophenyl)ethan-1-one (138 mg, 1.0 mmol), ammonium chloride

(535 mg, 10.0 mmol), and [RuCl(p-cymene)((R)-DTBM-SEGPHOS)]Cl (13.5 mg, 0.01 mmol)

to the autoclave's glass liner.

Add anhydrous methanol (10 mL) followed by 2 M ammonia in methanol (0.75 mL, 1.5

mmol).

Seal the liner and place it inside the autoclave.

Seal the autoclave, remove from the glovebox, and purge 3-5 times with hydrogen gas.

Pressurize the autoclave to 200 psi with hydrogen.

Heat the reaction vessel to 110 °C while stirring vigorously.

Maintain the reaction conditions for 54 hours.

After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.

Filter the crude reaction mixture to remove excess NH₄Cl.

Acidify the filtrate with 2 N HCl and wash with ethyl acetate to remove unreacted ketone.

Basify the aqueous layer with aqueous NaOH to pH 11-12.

Extract the product amine with dichloromethane (3 x 20 mL).

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the product by crystallization or chromatography and determine the enantiomeric

excess by chiral HPLC.

Catalytic Cycle for Asymmetric Hydrogenation and
Reductive Amination
The catalytic cycle for both reactions is believed to proceed through a common ruthenium

dihydride active species. In reductive amination, this species intercepts an in situ-formed imine.

Pre-catalyst Activation

Catalytic Cycle

[Ru(II)X₂L]

[Ru(II)H₂L]

H₂

[Ru-H(Substrate)L]⁺

+ Substrate
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[Ru(Product)L]

- Product

Click to download full resolution via product page

Caption: Unified catalytic cycle for hydrogenation reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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